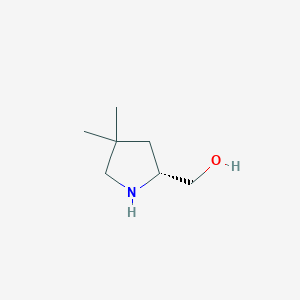
Tebufenozide-1-hydroxyethyl
Übersicht
Beschreibung
Tebufenozide-1-hydroxyethyl: is a derivative of tebufenozide, an insect growth regulator that acts as an agonist of the ecdysone receptor, causing premature molting in larvae. This compound is primarily used to control caterpillar pests in agriculture, particularly those of the order Lepidoptera .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tebufenozide-1-hydroxyethyl involves the reaction of tebufenozide with specific reagents to introduce the hydroxyethyl group. The detailed synthetic route includes:
Starting Material: Tebufenozide.
Reagents: Hydroxyethylating agents such as ethylene oxide or ethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: Tebufenozide-1-hydroxyethyl undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to the hydroxyethyl group.
Substitution: Replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the hydroxyethyl group.
Wissenschaftliche Forschungsanwendungen
Tebufenozide-1-hydroxyethyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of hydroxyethylation on the activity of insect growth regulators.
Biology: Investigated for its effects on the molting process in various insect species.
Industry: Used in the formulation of insecticides for agricultural use, particularly in controlling caterpillar pests
Wirkmechanismus
Tebufenozide-1-hydroxyethyl exerts its effects by acting as an agonist of the ecdysone receptor, a key regulator of the molting process in insects. The compound binds to the receptor, mimicking the natural molting hormone ecdysone, and induces premature molting. This leads to the disruption of the insect’s development and ultimately its death .
Vergleich Mit ähnlichen Verbindungen
Tebufenozide: The parent compound, also an ecdysone agonist.
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Halofenozide: A related compound with a different substitution pattern on the benzoyl group
Uniqueness: Tebufenozide-1-hydroxyethyl is unique due to the presence of the hydroxyethyl group, which can influence its binding affinity to the ecdysone receptor and its overall insecticidal activity. This modification can potentially enhance its selectivity and reduce its toxicity to non-target organisms .
Eigenschaften
IUPAC Name |
N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGYYPMIBMOCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163860-36-4 | |
| Record name | RH-1788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)



![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)


